chroman-4'-one-3'-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole
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Overview
Description
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound features a chroman-4-one core, which is a significant structural entity in medicinal chemistry, fused with a pyrrolidine and oxindole moiety. The intricate structure of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Chroman-4-one and indole derivatives have been found to interact with a variety of biological targets, including various enzymes, receptors, and proteins . .
Mode of action
The mode of action of chroman-4-one and indole derivatives can vary widely depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may modulate receptor signaling
Biochemical pathways
Chroman-4-one and indole derivatives can influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Chroman-4-one and indole derivatives can have diverse ADME properties
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Chroman-4-one and indole derivatives can have a variety of effects, such as inhibiting cell growth or modulating cellular signaling
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman-4-one core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the formation of the spiro-pyrrolidine ring, which can be synthesized via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Finally, the oxindole moiety is introduced through a condensation reaction with isatin derivatives under controlled conditions.
Industrial Production Methods
Industrial production of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Scale-up processes may also include continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs
Scientific Research Applications
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Due to its unique structure, it exhibits potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds share the oxindole moiety and exhibit similar biological activities.
Spiropyrrolidines: Featuring the pyrrolidine ring, these compounds are also known for their pharmacological potential.
Chroman-4-one Derivatives: These compounds have the chroman-4-one core and are widely studied for their medicinal properties.
The uniqueness of chroman-4’-one-3’-spiro-3-N-methyl-4-phenyl-pyrrolidine-2-spiro-3"-oxindole lies in its combination of these structural elements, which imparts a distinct set of chemical and biological properties.
Properties
InChI |
InChI=1S/C26H22N2O3/c1-28-15-20(17-9-3-2-4-10-17)25(16-31-22-14-8-5-11-18(22)23(25)29)26(28)19-12-6-7-13-21(19)27-24(26)30/h2-14,20H,15-16H2,1H3,(H,27,30) |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFUTURFHYTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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